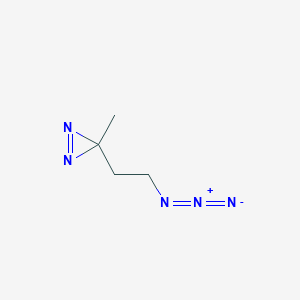

3-(2-azidoethyl)-3-methyl-3H-diazirine

Description

Significance of Photoaffinity Labeling in Biomolecular Interaction Studies

The ability to covalently capture and subsequently identify binding partners is invaluable in chemical biology and drug discovery. nih.gov Photoaffinity labeling allows for the identification of the direct targets of small molecules, the characterization of ligand binding sites on proteins, and the mapping of protein-protein interaction interfaces. researchgate.netnih.gov This technique is particularly advantageous for studying interactions within complex biological milieu, such as cell lysates or even living cells. nih.gov

Overview of Photoactivatable Chemical Probes in Chemical Biology

Photoactivatable chemical probes are essential tools in chemical biology, enabling researchers to study cellular processes with high spatiotemporal resolution. semanticscholar.org These probes are chemically inert until activated by light, providing precise control over when and where a chemical reaction is initiated. thermofisher.com Commonly used photoreactive groups include aryl azides, benzophenones, and diazirines, each with distinct photochemical properties. nih.govsemanticscholar.org

Historical Context and Development of Diazirines as Photoreactive Groups

The concept of photoaffinity labeling emerged in the 1960s. While early studies utilized photoreactive groups like aryl azides, the development of diazirines in the 1970s marked a significant advancement in the field. Diazirines offered several advantages, including their small size and the ability to be activated by long-wavelength UV light (around 350 nm), which is less damaging to biological samples. nih.gov

Unique Attributes of the Diazirine Moiety for Covalent Crosslinking Applications

Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms. Upon photolysis with UV light, they extrude nitrogen gas to generate a highly reactive carbene intermediate. semanticscholar.org This carbene is capable of inserting into a wide variety of chemical bonds, including C-H, N-H, and O-H bonds, making it a highly efficient and non-specific crosslinking agent. nih.gov The small size of the diazirine group minimizes steric hindrance, allowing for its incorporation into a wide range of molecules without significantly altering their biological activity. nih.goviris-biotech.de Furthermore, alkyl diazirines, like the one in the title compound, have been shown to be particularly effective for probing interactions within cellular membranes. harvard.edu

| Property | Alkyl Diazirine | Aryl Azide (B81097) | Benzophenone |

| Size | Small | Relatively Small | Bulky |

| Activation Wavelength | ~350-380 nm | ~250-300 nm | ~350-360 nm |

| Reactive Intermediate | Carbene | Nitrene | Triplet Ketone |

| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds | Reactive, prone to rearrangement | Moderately reactive, abstracts protons |

| Stability | Generally stable in the dark | Can be unstable | Generally stable |

Introduction to 3-(2-azidoethyl)-3-methyl-3H-diazirine as a Bifunctional Photoaffinity and Bioconjugation Reagent

The compound 3-(2-azidoethyl)-3-methyl-3H-diazirine is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. thermofisher.com One end features the photoactivatable diazirine moiety for covalent capture of binding partners. The other end contains an azide group, which is a versatile handle for bioconjugation via "click chemistry." nih.gov The azide group can be specifically reacted with an alkyne-modified reporter tag (such as a fluorophore or a biotin (B1667282) molecule) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This dual functionality allows for a two-step experimental workflow: first, the photo-crosslinking event to capture the target, and second, the attachment of a reporter tag for visualization or purification of the crosslinked complex.

The structure of 3-(2-azidoethyl)-3-methyl-3H-diazirine allows for the spatial separation of the photo-crosslinking and bioconjugation functionalities. The ethyl linker provides flexibility and extends the reach of the azide group, facilitating its subsequent reaction. This strategic design makes it a powerful tool for a variety of applications in chemical biology, from target identification to the study of protein complex architecture.

Properties

IUPAC Name |

3-(2-azidoethyl)-3-methyldiazirine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c1-4(7-8-4)2-3-6-9-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFDLZMBYIQJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 2 Azidoethyl 3 Methyl 3h Diazirine and Analogous Diazo/diazirine Systems

General Synthetic Pathways to 3H-Diazirines

The construction of the strained three-membered 3H-diazirine ring is a critical step that has been the subject of extensive methodological development. These approaches typically begin from readily available carbonyl compounds and proceed through a key diaziridine intermediate.

Conventional Methods via Diaziridine Intermediates from Ketones and Aldehydes

The traditional and most common route to aliphatic diazirines starts with the conversion of a ketone or an aldehyde to a diaziridine. wikipedia.org This process generally involves two main steps: the formation of the diaziridine ring and its subsequent oxidation.

Initially, the ketone precursor is treated with ammonia (B1221849) to form an imine, which then reacts with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) to facilitate intramolecular cyclization into the corresponding diaziridine. nih.govresearchwithrowan.com Alternatively, the synthesis can proceed through an oximation of the ketone, followed by tosylation or mesylation, and finally, treatment with ammonia to yield the diaziridine. wikipedia.org

The crucial final step is the dehydrogenation of the N-H bonds in the diaziridine intermediate to form the N=N double bond of the 3H-diazirine. nih.govresearchgate.net This oxidation is conventionally achieved using various oxidizing agents. Common reagents for this transformation include silver oxide (Ag₂O), iodine (I₂) in the presence of a base like triethylamine (B128534) (TEA), or chromium-based reagents. wikipedia.orgnih.govnih.gov Although effective, these methods often require the isolation of the diaziridine intermediate, which can be challenging due to its basicity and potential instability. nih.gov

| Step | Description | Typical Reagents |

| 1. Diaziridine Formation | Conversion of a ketone/aldehyde to a diaziridine. | Ammonia (NH₃), Hydroxylamine-O-sulfonic acid (HOSA). nih.gov |

| 2. Oxidation | Dehydrogenation of the diaziridine to form the 3H-diazirine. | Silver(I) oxide (Ag₂O), Iodine (I₂)/Triethylamine (TEA). researchgate.netnih.gov |

One-Pot Synthesis Approaches for Diazirines

To overcome the challenges associated with isolating diaziridine intermediates, one-pot synthesis strategies have been developed. These methods streamline the process by generating the diazirine directly from the ketone without the need for intermediate purification. nih.gov The key to this approach is the in situ formation of the diaziridine, followed by immediate oxidation in the same reaction vessel. nih.gov

A significant advancement in this area is the use of a base-mediated, one-pot reaction. nih.govdoaj.org In this procedure, the ketone is first treated with hydroxylamine-O-sulfonic acid (HOSA) in liquid ammonia. researchgate.netnih.gov After the formation of the diaziridine intermediate, a strong base such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK) is added directly to the reaction mixture. nih.govdoaj.org The base promotes the dehydrogenation of the diaziridine, yielding the final diazirine product efficiently. nih.gov This method is advantageous as it is often cleaner, more convenient, and can be scaled up for gram-scale production. nih.govdoaj.orgresearchgate.net

| Method | Key Reagents | Advantages |

| Base-Mediated One-Pot Synthesis | 1. NH₃, NH₂OSO₃H 2. KOH or t-BuOK | Efficient, avoids intermediate isolation, scalable, uses inexpensive reagents like KOH. nih.govdoaj.org |

Advanced Methods for Aliphatic Diazirine Synthesis

Further refinements in diazirine synthesis have led to the development of advanced, operationally simple, one-pot strategies using different types of oxidants. researchgate.net These methods often employ a commercial solution of ammonia in methanol, avoiding the use of condensed liquid ammonia. researchgate.net

The choice of oxidant can be tailored to the substrate. For aliphatic ketones, tert-butyl hypochlorite (B82951) (t-BuOCl) has been identified as a highly effective oxidant. researchgate.net For aromatic ketones and aldehydes, phenyliodine diacetate (PIDA) is often preferred. researchgate.net These modern protocols are notable for their broad functional group tolerance and provide diazirines in moderate to excellent yields. researchgate.net The development of automated synthesis using programmable robots has also been applied to the conventional diazirine synthesis workflow, demonstrating the robustness and adaptability of these chemical transformations for high-throughput applications. nih.gov

Installation of the Azidoethyl Moiety in Diazirine Scaffolds

Once the core diazirine ring is constructed, the next strategic challenge is the introduction of the azidoethyl side chain. This can be achieved either by building the diazirine from a ketone already containing the azide (B81097) or by installing the azide group onto a pre-formed diazirine scaffold.

Strategies for Introducing Azide Functionality

The azide functional group is a versatile handle in organic synthesis, known for its participation in bioorthogonal "click" chemistry, Staudinger ligations, and its ability to be reduced to a primary amine. wikipedia.orgnih.gov There are several standard methods for introducing an azide group into an organic molecule.

The most common method is through nucleophilic substitution (Sₙ2 reaction), where a suitable leaving group, such as a halide (bromide, iodide) or a sulfonate (tosylate, mesylate), is displaced by an azide anion, typically from sodium azide (NaN₃). acs.org This is a robust and widely used transformation. nih.gov

Other methods include the conversion of alcohols to azides, for instance, through a Mitsunobu reaction using hydrazoic acid or diphenylphosphoryl azide (DPPA). wikipedia.org Additionally, primary amines can be converted to azides, and the ring-opening of epoxides with an azide nucleophile provides another route to β-azido alcohols. wikipedia.org

| Precursor Functional Group | Method | Reagents |

| Alkyl Halide/Sulfonate | Nucleophilic Substitution | Sodium Azide (NaN₃). acs.orgnih.gov |

| Alcohol | Mitsunobu Reaction | Diphenylphosphoryl Azide (DPPA), Hydrazoic Acid (HN₃). wikipedia.org |

| Amine | Diazotization/Azidation | Sodium Nitrite (NaNO₂), then NaN₃. wikipedia.org |

Specific Synthesis of 3-(2-azidoethyl)-3-methyl-3H-diazirine

The direct synthesis of 3-(2-azidoethyl)-3-methyl-3H-diazirine is not explicitly detailed in a single procedure in the surveyed literature. However, a logical and chemically sound synthetic route can be constructed based on the synthesis of a closely related precursor, 3-(2-bromoethyl)-3-methyl-3H-diazirine, and standard methods for azide installation. acs.orgbiosynth.com

The synthesis would commence with the formation of the diazirine ring from 4-bromo-2-butanone, following one of the general pathways described in section 2.1. This would yield 3-(2-bromoethyl)-3-methyl-3H-diazirine. biosynth.com The final step involves the conversion of the bromoethyl group to the azidoethyl group. This is readily accomplished via a nucleophilic substitution reaction. Treating 3-(2-bromoethyl)-3-methyl-3H-diazirine with sodium azide (NaN₃) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), would displace the bromide ion and furnish the target compound, 3-(2-azidoethyl)-3-methyl-3H-diazirine. acs.orgnih.gov This two-step approach, combining established diazirine synthesis with a classic azide formation reaction, represents a reliable pathway to the desired bifunctional molecule.

Incorporating Diazirine Probes into Complex Molecular Architectures

The utility of diazirine-based probes is significantly enhanced by their incorporation into larger, more complex molecules that can selectively interact with biological targets. This integration allows for the precise mapping of binding sites and the identification of interaction partners within a native cellular environment. The design of these probes often involves linking the diazirine photophore to a ligand or pharmacophore responsible for target recognition. nih.gov

Challenges and Innovations in Diazirine Synthesis for Probe Development

Despite the broad utility of diazirine probes, their synthesis and application present several challenges. The synthesis of custom photoaffinity probes can be a significant undertaking, particularly for researchers new to the field. acs.org

Key Challenges:

Synthetic Accessibility: The synthesis of diazirines has traditionally relied on a limited set of methods, which constrains the design of novel probes. Many complex molecules are not amenable to the conditions required for classical diazirine formation (e.g., oxidation of a diaziridine). wikipedia.orgnih.gov

Functional Group Incompatibility: The diazirine ring can be sensitive to certain reagents and conditions, particularly transition metal catalysts and thermal instability, which limits the types of reactions that can be performed late-stage in a synthetic sequence. nih.gov This often necessitates installing the diazirine early, which can complicate the synthesis of the final probe.

Labeling Bias: Studies have shown that alkyl diazirines, upon photoactivation, can form a longer-lived diazo intermediate in addition to the desired carbene. nih.govharvard.edu This diazo species exhibits a preference for reacting with acidic amino acid residues (glutamic acid, aspartic acid), which can bias the crosslinking results. nih.govharvard.edu

Recent Innovations:

To overcome these hurdles, significant innovations in synthetic chemistry and probe design have emerged:

Development of Compatible Reactions: Researchers have developed new reaction conditions that are tolerant of the diazirine moiety. A notable example is the adaptation of the Suzuki–Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry, to allow for the efficient synthesis of complex biaryl-containing diazirine probes late in the synthetic route. nih.gov

Novel Diazirine Scaffolds: New diazirine structures have been designed to improve their photochemical properties. For instance, the PALBOX scaffold, a cyclobutane (B1203170) diazirine, shows reduced pH-dependent reactivity, mitigating the labeling bias caused by diazo intermediates. harvard.edu

Trifunctional and "Minimalist" Probes: The design of trifunctional probes, which incorporate a ligand-coupling group, a photoreactive diazirine, and a purification tag into a single scaffold, has streamlined the process of ligand-based receptor capture. nih.gov Conversely, minimalist linkers containing only the diazirine and a small bioorthogonal handle are designed to reduce structural perturbations to the parent molecule. unimi.it

Heteroaromatic Diazirines: The synthesis of diazirines on heteroaromatic scaffolds, which are common motifs in pharmaceuticals and materials, is expanding the application of this chemistry to new classes of molecules and enabling the creation of novel functional materials. nih.gov

These ongoing advancements continue to broaden the scope and reliability of diazirine-based photoaffinity labeling, making it an increasingly powerful tool for exploring complex biological systems. acs.org

Photochemical Reactivity and Mechanistic Elucidation of 3h Diazirines

Ultraviolet Light Activation of the Diazirine Moiety

The photochemical journey of 3-(2-azidoethyl)-3-methyl-3H-diazirine begins with the absorption of ultraviolet (UV) light. The diazirine moiety possesses a characteristic absorption maximum in the long-wave UV region, typically between 350 nm and 380 nm. nih.govthermofisher.com This absorption excites the molecule to a higher energy state, initiating the cleavage of the carbon-nitrogen bonds and the irreversible extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process. wikipedia.orgnih.gov

Activation within this specific wavelength range is advantageous for biological applications as it minimizes potential damage to proteins and other biomolecules, which absorb strongly at shorter UV wavelengths. nih.govthermofisher.com The energy supplied by the UV photons is sufficient to overcome the activation barrier for the decomposition of the strained diazirine ring, leading to the formation of a highly reactive carbene intermediate. thermofisher.comnih.gov The efficiency of this activation can be influenced by experimental conditions such as the light source, wavelength, and solvent. nih.gov

Generation and Reactivity of Carbene Intermediates

Upon denitrogenation, the primary reactive species generated from the diazirine is a carbene. This intermediate is a neutral molecule containing a divalent carbon atom with two unshared valence electrons. The spin state of these electrons dictates the carbene's structure, stability, and chemical reactivity. nih.gov

Singlet Carbene Formation and C-H, N-H, O-H Insertion Reactions

Photolysis of a diazirine initially produces the carbene in its singlet state, where the two non-bonding electrons are spin-paired in the same orbital. nih.govnih.govresearchgate.net Dialkyl diazirines, such as the 3-methyl-3H-diazirine core of the title compound, are known to predominantly yield ground-state singlet carbenes. nih.gov This singlet carbene is an electrophilic species characterized by its extremely short lifetime and high reactivity. researchgate.net

Its hallmark reaction is insertion into single bonds, a process that allows for the formation of new covalent bonds with a wide variety of molecules in its immediate vicinity. nih.govwikipedia.org The singlet carbene can readily insert into:

C-H bonds: It can insert into both aliphatic and aromatic carbon-hydrogen bonds, making it a powerful tool for non-specific labeling. researchgate.netacs.org

O-H bonds: The carbene reacts efficiently with the hydroxyl groups of water, alcohols, and carboxylic acids. nih.govnih.gov This reactivity with water is a significant competing pathway in aqueous biological systems. researchgate.net

N-H bonds: Insertion into the nitrogen-hydrogen bonds of amines and amides is also a facile process. nih.gov

These insertion reactions are typically concerted and proceed with retention of stereochemistry, a key characteristic of singlet carbene reactivity.

Table 1: Comparison of Carbene Intermediate Properties

| Property | Singlet Carbene | Triplet Carbene |

| Electron State | Two spin-paired electrons in one orbital | Two unpaired electrons in different orbitals |

| Generation | Primary product of diazirine photolysis | Formed via intersystem crossing (ISC) from singlet state |

| Reactivity | Concerted insertion into X-H bonds (X=C, O, N), stereospecific | Stepwise radical-like reactions, non-stereospecific |

| Primary Reactions | C-H, O-H, N-H Insertion | Hydrogen abstraction |

| Lifetime | Extremely short | Longer-lived than singlet state |

Triplet Carbene Pathways and Radical Processes

While the singlet carbene is the initial photoproduct, it can undergo intersystem crossing (ISC) to the more stable triplet state. nih.gov In the triplet carbene, the two non-bonding electrons are unpaired and occupy different orbitals, giving the species diradical character. nih.gov

The reactivity of the triplet carbene differs significantly from its singlet counterpart. Instead of concerted insertion reactions, it engages in stepwise radical processes. nih.gov The most common pathway is hydrogen atom abstraction. The triplet carbene will abstract a hydrogen atom from a nearby molecule (e.g., a C-H bond) to form two radical species. These radicals can then combine to form a new covalent bond. nih.gov This two-step mechanism means that triplet carbene reactions are not stereospecific. The triplet state is also susceptible to quenching by molecular oxygen. nih.gov

Formation and Role of Diazo Intermediates in Diazirine Photolysis

Recent mechanistic studies have revealed that the direct formation of a carbene is not the only pathway available to the photoexcited diazirine. A significant competing process is the photoisomerization of the cyclic diazirine into its linear, more stable diazoalkane isomer. nih.govresearchgate.netbohrium.com

Isomerization Pathways to Diazoalkanes

Upon UV excitation, the 3-(2-azidoethyl)-3-methyl-3H-diazirine can rearrange to form 1-azido-3-diazo-3-methylbutane. repec.orgdoaj.org This valence isomerization occurs on the excited-state potential energy surface and competes directly with the nitrogen extrusion pathway that leads to the carbene. bohrium.comnih.govacs.org Computational studies suggest that after photoexcitation to the S1 state, the molecule can decay through a conical intersection that leads to the formation of the diazo compound on the ground state (S0) surface. nih.govacs.org The ratio of carbene generation to diazo formation can be highly dependent on the diazirine's substituents and the solvent environment, with reports of diazo isomer formation accounting for over 30% of the initial photolysis products. nih.govresearchgate.net

Reactivity and Contribution of Diazo Intermediates to Crosslinking

The formation of a diazo intermediate introduces a second reactive species into the system, complicating the photochemical landscape but also offering alternative crosslinking opportunities. springernature.com This linear diazoalkane is generally more stable than the parent diazirine but can still be photochemically active, often absorbing light at similar or slightly different wavelengths to generate the same carbene intermediate. researchgate.net

Table 2: Photochemical Pathways of 3H-Diazirines

| Pathway | Initiating Step | Intermediate Species | Primary Products |

| Direct Photolysis | UV Light (350-380 nm) | Singlet Carbene | Insertion Products (C-X, O-X, N-X) |

| Isomerization | UV Light (350-380 nm) | Diazoalkane | Alkylation Products (e.g., with R-COOH), or Carbene (upon further photolysis) |

| Intersystem Crossing | Singlet Carbene → Triplet Carbene | Triplet Carbene | Hydrogen Abstraction Products |

Factors Influencing Carbene vs. Diazo Intermediate Partitioning (e.g., pH, Substituents)

The balance between the carbene and diazo pathways for a linear diazirine like 3-(2-azidoethyl)-3-methyl-3H-diazirine is not fixed but is influenced by several environmental and structural factors.

Substituents: The nature of the substituents on the diazirine ring plays a critical role. For aliphatic diazirines, the formation of a diazo intermediate is a significant pathway. researchgate.net In contrast, aryl-substituted diazirines, particularly those with electron-withdrawing groups like a trifluoromethyl group, tend to favor the direct formation of carbenes. nih.govresearchgate.net For 3-(2-azidoethyl)-3-methyl-3H-diazirine, the presence of two alkyl groups (methyl and 2-azidoethyl) suggests that it will follow the typical behavior of linear dialkyldiazirines, where the formation of the corresponding diazo compound is a prominent reaction channel. rsc.orgresearchgate.net The azido (B1232118) group itself is primarily a functional handle for subsequent conjugation and is not expected to dramatically alter the electronic partitioning of the diazirine core compared to other alkyl substituents.

pH: The pH of the medium has a profound effect on the fate of the diazo intermediate. While the initial photochemical partitioning is not directly pH-dependent, the subsequent reactions of the diazoalkane are. harvard.edu In aqueous environments at neutral or acidic pH, the diazo intermediate can be protonated to form a highly reactive diazonium ion. researchgate.net This diazonium species is a potent alkylating agent that can react with nucleophiles, such as the carboxylic acid residues in proteins. nih.gov This pH-dependent reactivity of the diazo intermediate is a hallmark of alkyl diazirines and contrasts with aryl-fluorodiazirines, whose labeling patterns are dominated by carbene chemistry and are largely pH-independent. harvard.edu

Table 1: Influence of Key Factors on Intermediate Partitioning for Alkyl Diazirines

| Factor | Influence on Pathway | Resulting Reactivity |

| Alkyl Substituents | Favors formation of both carbene and diazo intermediates. researchgate.net | Mixed reactivity profile; significant contribution from diazo pathway. |

| Aryl Substituents | Generally favors direct carbene formation. harvard.edu | Reactivity dominated by carbene insertions and additions. |

| Acidic/Neutral pH | Promotes protonation of the diazo intermediate. researchgate.netnih.gov | Forms reactive diazonium ions, leading to alkylation of nucleophiles. |

| Basic pH | Diazo intermediate is more stable and less prone to protonation. | Reactivity relies more on direct carbene formation or slower diazo reactions. |

Influence of Irradiation Wavelength and Duration on Photoreaction Mechanisms

The wavelength and duration of UV irradiation are critical parameters that can be tuned to control the photolysis of diazirines and the subsequent reaction pathways.

Irradiation Duration: The duration of photolysis directly impacts the extent of diazirine conversion and the fate of the resulting intermediates. Short irradiation times may lead to the formation and accumulation of the diazo intermediate. nih.gov As irradiation continues, two processes occur: more of the parent diazirine is converted, and the diazo intermediate itself can absorb a photon and undergo photolysis to yield the carbene and N₂. nih.govnih.gov Therefore, prolonged irradiation can favor the carbene pathway by consuming the diazo intermediate. Kinetic studies monitoring the concentration of the diazirine and its photoproducts over time are essential to understand this two-step pathway involving the sequential generation of diazo and then carbene intermediates. nih.govresearchgate.net

Table 2: Effect of Irradiation Parameters on Diazirine Photolysis

| Parameter | Effect | Mechanistic Implication |

| Wavelength (e.g., 365 nm) | Efficiently excites the diazirine to its S₁ state, initiating photodecomposition. nih.gov | Triggers both carbene formation and isomerization to the diazo intermediate. |

| Longer Wavelengths (e.g., >450 nm) | Generally ineffective for standard diazirines, but specialized, conjugated diazirines can be activated. researchgate.net | Can offer greater selectivity and reduce damage to biological samples. |

| Short Duration | Leads to partial conversion of diazirine; diazo intermediate may accumulate. nih.gov | The observed reactivity may be dominated by the diazo pathway. |

| Long Duration | Drives the reaction to completion and promotes photolysis of the diazo intermediate. nih.govnih.gov | The observed reactivity is more likely to reflect the carbene pathway. |

Comparative Mechanistic Studies: Linear vs. Spirocyclic Diazirines

The photochemical mechanism of diazirines is significantly influenced by their molecular geometry, with marked differences observed between linear (or acyclic) and spirocyclic structures. 3-(2-azidoethyl)-3-methyl-3H-diazirine belongs to the class of linear dialkyldiazirines.

Linear Diazirines: As discussed, upon photolysis, linear dialkyldiazirines partition to generate both carbene and diazo intermediates. rsc.org The formation of the diazo compound is a major pathway and plays a significant role in their application. rsc.orgnih.gov In the context of photoaffinity labeling, the diazo intermediate's ability to become protonated and alkylate acidic residues is a defining characteristic. nih.gov However, the carbene generated from linear diazirines is susceptible to rapid intramolecular rearrangements, such as 1,2-hydride shifts, which can compete with desired intermolecular reactions. researchgate.netresearchgate.net

Table 3: Mechanistic Comparison of Linear and Spirocyclic Diazirines

| Feature | Linear Diazirines (e.g., 3-(2-azidoethyl)-3-methyl-3H-diazirine) | Spirocyclic Diazirines |

| Primary Photoproducts | Mixture of carbene and diazo intermediates. rsc.org | Primarily carbene intermediate. rsc.orgnih.gov |

| Diazo Formation | Significant pathway. nih.gov | Minimal to non-existent. nih.gov |

| pH Dependence | High (due to protonation of diazo intermediate). harvard.edu | Low (reactivity dominated by carbene). nih.gov |

| Carbene Rearrangement | Prone to intramolecular reactions (e.g., 1,2 H-shift). researchgate.netresearchgate.net | Suppressed due to cyclic structure. nih.gov |

| Primary Labeling Mechanism | Mixed: Carbene insertion and diazonium alkylation. nih.gov | Carbene insertion/addition. rsc.org |

Time-Resolved Spectroscopy and Mechanistic Analysis of Diazirine Photolysis

To directly observe the transient species and chart the sequence of events during diazirine photolysis, researchers employ time-resolved spectroscopic techniques. These methods provide invaluable insights into the kinetics and mechanisms that are often inferred from final product analysis.

Ultrafast laser flash photolysis allows for the monitoring of short-lived excited states and intermediates on picosecond to microsecond timescales. Studies on aryldiazirines using time-resolved UV-Vis and IR spectroscopy have successfully characterized the S₁ electronic excited state of the diazirine. semanticscholar.org The decay of this S₁ state leads directly to the formation of both the singlet carbene and the isomeric diazo compound. semanticscholar.org The lifetimes of these transient species can be measured, and their decay kinetics can be studied in different solvent environments, revealing details about processes like solvation of the excited state. semanticscholar.org

By monitoring specific absorption bands, it is possible to follow the concentration of the diazirine, the diazo intermediate, and subsequent products over the course of irradiation. nih.govresearchgate.net For example, real-time monitoring of diazirine photolysis coupled with mass spectrometry has confirmed a two-step pathway involving the sequential generation of the diazo intermediate followed by its conversion to the carbene. nih.gov Computational studies, such as CASSCF and CASPT2, complement these experimental findings by mapping the potential energy surfaces of the ground and excited states, identifying transition states for isomerization and dissociation, and locating conical intersections that facilitate radiationless decay from the excited state back to the ground state, ultimately leading to product formation. acs.orgresearchgate.net

Applications of 3 2 Azidoethyl 3 Methyl 3h Diazirine in Advanced Chemical Biology Research

Elucidation of Protein-Ligand Interactions via Photoaffinity Labeling

Photoaffinity labeling is a powerful strategy to identify and characterize the binding partners of small molecules and other ligands within their native cellular environment. The diazirine moiety of 3-(2-azidoethyl)-3-methyl-3H-diazirine serves as a latent reactive group. Upon irradiation with UV light (typically around 350 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form a covalent bond with nearby molecules, effectively "labeling" the binding partner of a ligand to which the diazirine probe is attached.

Identification of Small Molecule Binding Sites

A primary application of 3-(2-azidoethyl)-3-methyl-3H-diazirine is in the development of chemical probes to identify the specific protein targets of bioactive small molecules. nih.gov By chemically linking a small molecule of interest to this photoaffinity probe, researchers can introduce the diazirine group into the binding pocket of the target protein. Subsequent UV irradiation triggers covalent bond formation, permanently linking the small molecule to its binding site. The azide (B81097) group on the probe then serves as a handle for downstream applications, such as the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry. nih.gov This allows for the enrichment and subsequent identification of the labeled protein by techniques like mass spectrometry. nih.gov

This approach has been instrumental in deconvoluting the mechanism of action of drugs and elucidating off-target effects. The small size of the diazirine group is advantageous as it is less likely to interfere with the binding of the small molecule to its target compared to bulkier photoreactive groups like benzophenones. researchgate.net

Table 1: Key Features of 3-(2-azidoethyl)-3-methyl-3H-diazirine for Binding Site Identification

| Feature | Description | Advantage in Research |

| Diazirine Moiety | Photoactivatable group that forms a reactive carbene upon UV irradiation. | Enables covalent capture of ligand-protein interactions. |

| Azide Handle | Functional group for bioorthogonal "click" chemistry. | Allows for the attachment of reporter tags for detection and enrichment. |

| Small Size | The diazirine group is sterically unobtrusive. | Minimizes interference with the natural binding of the ligand to its target. |

| Trifunctional Nature | Can be conjugated to a ligand, crosslink to a target, and be detected. | Provides a complete workflow from probe generation to target identification. |

Mapping Ligand Interactomes in Native Biological Environments

Beyond identifying a single binding partner, probes derived from 3-(2-azidoethyl)-3-methyl-3H-diazirine can be used for broader interactome mapping studies. nih.gov This involves profiling the full spectrum of proteins that interact with a particular ligand in a complex biological sample, such as a cell lysate or even in living cells. nih.gov By employing quantitative proteomics techniques, researchers can identify not only the primary targets but also secondary binders and off-targets, providing a comprehensive view of the ligand's biological interactions. nih.gov

This "chemical proteomics" approach is crucial for understanding the systems-level effects of drugs and metabolites. The ability to perform these experiments in native environments helps to ensure that the identified interactions are physiologically relevant. princeton.edu

Investigation of Protein-Protein and Protein-Nucleic Acid Interactions

The utility of 3-(2-azidoethyl)-3-methyl-3H-diazirine extends beyond small molecule-protein interactions to the study of larger macromolecular complexes.

Probing Macromolecular Assemblies and Complexes

By incorporating 3-(2-azidoethyl)-3-methyl-3H-diazirine into a protein of interest, either through chemical modification of reactive amino acid side chains or through genetic code expansion with unnatural amino acids, it can be used as a crosslinker to map protein-protein interactions (PPIs). nih.govresearchgate.net When the diazirine-equipped protein is part of a larger complex, UV activation will covalently link it to its nearest neighbors. Subsequent analysis by mass spectrometry can then identify the interacting partners and even provide information about the interface of the interaction. nih.gov

Table 2: Application of 3-(2-azidoethyl)-3-methyl-3H-diazirine in Studying Protein Complexes

| Application | Methodology | Information Gained |

| Mapping PPIs | Incorporate probe into a "bait" protein, UV crosslink, enrich, and identify "prey" proteins by MS. | Identification of direct and proximal interaction partners. |

| Structural Analysis | Crosslinking provides distance constraints for computational modeling of protein complexes. | Insights into the architecture and topology of macromolecular assemblies. |

Analysis of DNA-Protein and RNA-Protein Binding Dynamics

Similarly, this trifunctional probe can be used to investigate the interactions between proteins and nucleic acids. researchgate.net By attaching the probe to a specific DNA or RNA sequence, researchers can identify the proteins that bind to that sequence in a cellular context. biorxiv.org This is particularly valuable for studying gene regulation, where transcription factors and other DNA-binding proteins play a critical role, and for understanding the function of RNA-binding proteins in post-transcriptional regulation. The covalent nature of the crosslink allows for the capture of even transient interactions that are difficult to study by other methods.

Integration with Bioorthogonal Chemistry for Targeted Analysis

A key feature of 3-(2-azidoethyl)-3-methyl-3H-diazirine is its azide group, which enables its integration with a wide range of bioorthogonal chemical reactions. nih.gov The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and its strain-promoted variant (SPAAC). nih.gov These reactions are highly specific and can be performed in complex biological systems without interfering with native biochemical processes.

This bioorthogonal handle allows for a two-step labeling procedure. First, the diazirine-containing probe is used to covalently label the target biomolecule. Then, a reporter molecule containing a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC) is "clicked" onto the azide handle. nih.gov This modular approach offers several advantages:

Flexibility: A variety of reporter tags, such as fluorophores for imaging, biotin for affinity purification, or even drug molecules, can be easily attached after the labeling event.

Reduced Steric Hindrance: The initial labeling is done with a relatively small probe, minimizing potential interference with the biological interaction. The bulkier reporter tag is added later.

Signal Amplification: Multiple reporter molecules can potentially be attached to a single labeled biomolecule, enhancing the detection signal.

The integration of photoaffinity labeling with bioorthogonal chemistry has become a cornerstone of modern chemical biology, enabling researchers to probe and manipulate biological systems with unprecedented precision.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Enrichment and Detection

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for conjugating the azide handle of probes like those derived from 3-(2-azidoethyl)-3-methyl-3H-diazirine. jetir.orgnih.gov This reaction facilitates a rapid and reliable covalent linkage between the azide-tagged, cross-linked proteins and a reporter molecule containing a terminal alkyne. nih.gov Commonly used reporter molecules include biotin for affinity purification or fluorophores for direct visualization. nih.gov

The general workflow for CuAAC-based enrichment involves several key steps. First, cells or cell lysates are treated with a photoaffinity probe built with the 3-(2-azidoethyl)-3-methyl-3H-diazirine tag. nih.govresearchgate.net Upon UV irradiation, the diazirine generates a reactive carbene that covalently binds to nearby proteins. nih.govprinceton.edu After cell lysis, the azide handle on the now-captured proteins is conjugated to an alkyne-biotin tag via the CuAAC reaction. nih.govresearchgate.net This allows for the specific enrichment of the probe-protein adducts using streptavidin-coated beads, separating them from the rest of the proteome for subsequent analysis by mass spectrometry. nih.govresearchgate.net

The CuAAC reaction is known for its high yield, stereospecificity, and broad functional group tolerance, proceeding efficiently in aqueous environments over a wide pH range. jetir.orgnih.govnih.gov The reaction's rate is dramatically accelerated (by a factor of 10⁷ to 10⁸) in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like copper sulfate (B86663) and a reducing agent such as sodium ascorbate. jetir.orgnih.gov The use of chelating ligands can help stabilize the Cu(I) oxidation state and protect proteins from potential damage. nih.gov This method has been successfully used to prepare probes and attach reporter tags for the analysis of protein-ligand interactions. oup.comrsc.org

Table 1: Key Features of CuAAC for Probe Detection

| Feature | Description |

| Reaction Type | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. nih.gov |

| Key Components | Azide-tagged probe, alkyne-reporter (e.g., biotin-alkyne), Cu(I) catalyst (e.g., CuSO₄ + Sodium Ascorbate). mdpi.com |

| Primary Application | Post-lysis conjugation for enrichment and detection of photo-labeled proteins. nih.govresearchgate.net |

| Advantages | High efficiency, rapid reaction rates, high specificity for 1,4-disubstituted triazole product, and broad solvent/pH tolerance. jetir.orgnih.gov |

| Limitation | Copper toxicity precludes its use in living cells, restricting it to in vitro or post-lysis applications. mdpi.comh1.co |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Applications

While CuAAC is highly effective, the cytotoxicity associated with the copper catalyst prevents its use in living systems. mdpi.comh1.co The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative that circumvents this limitation. h1.co SPAAC is a catalyst-free reaction that relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. h1.comagtech.com.cn This reaction proceeds readily under physiological conditions, making it an ideal tool for labeling and imaging biomolecules in live cells without apparent toxicity. h1.conih.govresearchgate.net

In a typical SPAAC workflow for live-cell imaging, cells are first treated with a probe containing the 3-(2-azidoethyl)-3-methyl-3H-diazirine tag. After photo-cross-linking, a cell-permeable cyclooctyne conjugated to a fluorophore is added. nih.gov The strained alkyne reacts specifically with the azide tag on the cross-linked proteins, allowing for direct visualization of the probe's targets within their native cellular environment using techniques like confocal microscopy. nih.gov The development of various cyclooctyne derivatives with enhanced reactivity and stability has expanded the utility of SPAAC in dynamic cellular imaging. magtech.com.cn

The key to SPAAC is the ring strain of the cyclooctyne, which provides the driving force for the reaction without needing a catalyst. magtech.com.cn This makes the reaction highly biocompatible and suitable for studies in living organisms. researchgate.net While generally slower than CuAAC, the reaction rates of SPAAC are sufficient for many biological applications, and ongoing research focuses on developing more reactive cyclooctynes and accelerating the reaction through methods like micellar catalysis. magtech.com.cnwustl.edu

Table 2: Comparison of CuAAC and SPAAC in Chemical Biology

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Requirement | Requires a Copper(I) catalyst. nih.gov | Catalyst-free. h1.co |

| Biocompatibility | Limited to in vitro / post-lysis labeling due to copper toxicity. h1.co | Highly biocompatible; suitable for live-cell and in vivo applications. researchgate.net |

| Reactants | Azide + Terminal Alkyne. nih.gov | Azide + Strained Cyclooctyne. magtech.com.cn |

| Reaction Rate | Very fast (10⁷-10⁸ rate acceleration). jetir.org | Generally slower than CuAAC, but sufficient for biological labeling. wustl.edu |

| Primary Use Case | Proteomic sample preparation (enrichment). nih.govresearchgate.net | Live-cell imaging and tracking. nih.gov |

Development of Multifunctional Probes Utilizing the Azide and Diazirine Tags

The compound 3-(2-azidoethyl)-3-methyl-3H-diazirine is a quintessential example of a "fully functionalized" tag, which combines a photoreactive group (diazirine) and a reporter handle (azide) into a single, compact moiety. rsc.orgresearchgate.net The development of such multifunctional probes has streamlined the process of target identification in chemical biology. oup.comresearchgate.net These probes typically consist of three essential components: a specificity unit (the small molecule of interest), a photoreactive moiety for covalent capture, and a reporter tag for identification and isolation. nih.gov

By incorporating a dual-purpose tag like 3-(2-azidoethyl)-3-methyl-3H-diazirine, researchers can synthesize photoaffinity probes more efficiently. This minimalist approach helps to retain the biological activity and cell permeability of the parent molecule, as the tag introduces a relatively small structural modification. rsc.org Upon UV irradiation, the diazirine group forms a covalent bond with the target protein, and the azide group remains available for subsequent bioorthogonal ligation via CuAAC or SPAAC. nih.govtcichemicals.com This dual functionality enables a versatile workflow for identifying protein targets, mapping binding sites, and studying interactomes. acs.orgresearchgate.net The strategic placement of this tag on a parent molecule is crucial, as its position can significantly impact the resulting protein profiles of the probe. rsc.orgresearchgate.net

Quantitative Proteomics and Interactome Mapping with Diazirine Probes

Diazirine-based photoaffinity probes are powerful tools for quantitative proteomics and interactome mapping, which aim to identify the full spectrum of protein interactions for a given small molecule in a cellular context. rsc.orgacs.org The covalent and irreversible nature of the bond formed by the diazirine upon photoactivation allows for the capture of even transient or low-affinity interactions that are often missed by traditional methods. acs.org

In a quantitative proteomics experiment, cells are treated with the diazirine probe, irradiated to induce cross-linking, and then lysed. nih.govresearchgate.net The captured proteins are tagged with biotin using CuAAC, enriched, and then digested into peptides. These peptides are often labeled with tandem mass tags (TMT) or analyzed using label-free quantification methods, allowing for direct comparison of protein enrichment between different experimental conditions in a single mass spectrometry run. nih.govnih.gov This approach enables the identification of specific protein targets by comparing enrichment in the presence and absence of a competitive inhibitor, helping to distinguish true targets from non-specific background binding. rsc.org

These methods have been successfully applied to map the targets of various small molecules, including fragments and known drugs, providing valuable insights into their mechanisms of action and potential off-target effects. rsc.orgnih.gov Studies have shown that diazirine probes can have preferences for certain types of proteins, such as membrane proteins, which may be due to the physicochemical properties of the tag itself. researchgate.netnih.gov The integrated analysis of data from multiple probes can help build a more complete picture of a small molecule's interactome and identify dynamic protein-ligand interactions. rsc.org

Methodological Frameworks for Diazirine Based Photoaffinity Labeling Experiments

Experimental Design for Photoaffinity Labeling Studies

A well-designed photoaffinity labeling experiment is fundamental to generating reliable and interpretable data. Key aspects of the experimental design involve the precise control of photochemical activation and the implementation of strategies to minimize non-specific interactions.

The activation of the diazirine moiety to a highly reactive carbene is initiated by UV light, and the conditions of this photoactivation are critical for maximizing crosslinking efficiency while minimizing potential damage to biological macromolecules. thermofisher.com The primary parameters to optimize are the wavelength of light, the intensity of the light source, and the duration of the irradiation.

Wavelength: Alkyl diazirines, including "3-(2-azidoethyl)-3-methyl-3H-diazirine", exhibit an optimal absorption maximum for photoactivation at wavelengths in the range of 345-355 nm. thermofisher.comnih.gov This near-UV range is advantageous as it is less damaging to proteins and other cellular components compared to shorter UV wavelengths. nih.govwikipedia.org It is crucial to avoid wavelengths around 254-280 nm, which can cause significant photodestruction of proteins and nucleic acids. thermofisher.com

Intensity and Time: The intensity of the UV lamp and the irradiation time are inversely proportional. High-intensity light sources, such as 1000W mercury-xenon lamps, can achieve efficient carbene generation with very short irradiation times, often on the order of a minute or less. nih.gov Conversely, lower-intensity lamps, like a 100W lamp emitting at approximately 365 nm, may require longer exposure times of 5 to 10 minutes to achieve sufficient photoactivation. nih.gov The goal is to deliver a sufficient dose of photons to activate the diazirine without causing excessive heating or photodamage to the sample. A systematic modulation of light intensity and irradiation time can allow for a more quantitative evaluation of the photolysis and photo-reaction mechanisms. nih.gov Some studies have found that a sequential irradiation approach, for instance, at 365 nm followed by 302 nm, can be nearly as efficient as continuous irradiation at 365 nm for a longer duration. nih.gov This is because the initial irradiation can lead to the formation of a more stable diazo isomer, which can then be efficiently converted to the reactive carbene at a different wavelength. nih.gov

| Parameter | Optimal Range/Value | Rationale and Considerations |

|---|---|---|

| Wavelength | 345-365 nm | Minimizes damage to biological macromolecules while efficiently activating the diazirine. Avoid wavelengths below 300 nm. thermofisher.com |

| Lamp Type | Mercury-Xenon, Mercury Vapor, LED | Choice depends on required intensity and spectral output. High-wattage lamps reduce irradiation time. thermofisher.comnih.gov |

| Intensity | Variable (e.g., 100 mW/cm²) | Higher intensity allows for shorter irradiation times, potentially reducing non-specific labeling. nih.govspringernature.com |

| Time | Seconds to minutes (e.g., ≤ 1 to 10 minutes) | Should be minimized to reduce off-target effects and sample damage. Inversely related to lamp intensity. nih.gov |

A significant challenge in photoaffinity labeling is distinguishing specific, interaction-dependent labeling from non-specific background labeling. Several factors can contribute to non-specific labeling, and various strategies can be employed to mitigate these effects.

One source of non-specific labeling arises from the inherent reactivity of the carbene intermediate, which can react with solvent molecules or other non-target biomolecules in its vicinity. nih.gov The lifetime of the carbene is extremely short, which helps to ensure that labeling occurs primarily in the immediate proximity of the probe's binding site. However, probes that are not bound to a specific target can still be activated and react with abundant, nearby molecules.

Furthermore, the photochemical activation of alkyl diazirines can proceed through a diazo intermediate. nih.gov This diazo species can be protonated in acidic microenvironments, leading to a reactive diazonium species that preferentially alkylates acidic amino acid residues such as aspartate and glutamate. researchgate.netacs.orgnih.gov This can result in a labeling pattern that is biased towards acidic proteins or proteins with acidic patches, which may not represent the intended target interaction. researchgate.netacs.org The molecular shape of the photoaffinity linker itself can also influence non-specific binding, with studies suggesting that branched linkers may have a lower propensity for non-specific interactions compared to linear ones. rsc.org

To address these challenges, several control experiments are essential:

Competition experiments: Co-incubation of the photoaffinity probe with an excess of the unmodified parent molecule should lead to a significant reduction in the labeling of the specific target.

No-UV control: Samples containing the probe but not subjected to UV irradiation should show no covalent labeling.

Probe-only control: A sample containing only the probe and subjected to UV irradiation can help identify any intrinsic reactivity or degradation products.

Optimizing the concentration of the photoaffinity probe is also critical. Using the lowest effective concentration can help to minimize background labeling.

Strategies for Enrichment and Detection of Labeled Biomolecules

Following the photo-crosslinking step, the identification of the labeled biomolecules requires their enrichment from the complex biological matrix and subsequent detection. The "3-(2-azidoethyl)-3-methyl-3H-diazirine" compound is designed with a bioorthogonal handle, the azide (B81097) group, which facilitates these downstream applications.

A widely used strategy for the enrichment of labeled proteins is the incorporation of an affinity tag. Biotin (B1667282) is a popular choice due to its extremely high affinity for streptavidin and avidin. The azide group on the "3-(2-azidoethyl)-3-methyl-3H-diazirine" probe allows for its conjugation to a biotin moiety that contains a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". bldpharm.com This reaction is highly specific and efficient, allowing for the covalent attachment of the biotin tag to the crosslinked protein-probe adduct. nih.gov

The general workflow for biotin-based enrichment is as follows:

Perform the photoaffinity labeling experiment in cells or cell lysates.

Lyse the cells and perform the click chemistry reaction to attach an alkyne-biotin tag to the azide-functionalized probe.

Incubate the lysate with streptavidin- or avidin-conjugated beads to capture the biotinylated proteins.

Wash the beads extensively to remove non-specifically bound proteins.

Elute the captured proteins from the beads for subsequent analysis, such as mass spectrometry.

In addition to enrichment, the azide handle on the probe can be used for fluorescent tagging, enabling the visualization of labeled biomolecules. Similar to biotin tagging, a fluorescent dye containing a terminal alkyne can be attached to the azide-bearing probe via click chemistry. researchgate.net This allows for in-gel fluorescence scanning of SDS-PAGE gels to visualize the labeled proteins, providing a rapid assessment of the labeling experiment's success.

This approach also opens up possibilities for cellular imaging to determine the subcellular localization of the probe's targets. Fluorogenic probes, which exhibit a significant increase in fluorescence upon binding and covalent attachment to their target, are particularly advantageous for live-cell imaging as they minimize background fluorescence from unbound probes. nih.gov

| Strategy | Methodology | Application | Advantages |

|---|---|---|---|

| Affinity-Based Enrichment | Biotin tagging via CuAAC ("click chemistry") followed by streptavidin affinity capture. nih.govbldpharm.com | Isolation and purification of labeled biomolecules for identification by mass spectrometry. | High specificity and efficiency of enrichment due to the strong biotin-streptavidin interaction. |

| Fluorescent Tagging | Attachment of a fluorescent dye via CuAAC ("click chemistry"). researchgate.net | Visualization of labeled proteins by in-gel fluorescence or cellular imaging. | Allows for direct visualization and localization of targets. Fluorogenic probes can reduce background signal. nih.gov |

Structural Elucidation of Crosslinked Adducts

The ultimate goal of many photoaffinity labeling experiments is to identify the specific binding site of the probe on its target biomolecule. This requires the structural elucidation of the covalent adduct formed between the probe and the protein. Mass spectrometry (MS) is the predominant analytical technique for this purpose. beilstein-journals.org

Following enrichment, the labeled protein is typically subjected to proteolytic digestion (e.g., with trypsin) to generate a mixture of peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The crosslinked peptide will have a characteristic mass shift corresponding to the mass of the photoactivated diazirine probe fragment.

The identification of the crosslinked peptide and the precise site of modification can be challenging. Advanced MS fragmentation techniques are often employed to obtain detailed sequence information. These include:

Collision-Induced Dissociation (CID): A common fragmentation method that typically cleaves the peptide backbone at the amide bonds. rappsilberlab.orgnih.gov

Higher-Energy C-trap Dissociation (HCD): A beam-type CID method that can provide more extensive fragmentation. rappsilberlab.orgnih.gov

Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger peptides. rappsilberlab.orgnih.gov

By comparing the fragmentation patterns of the modified and unmodified peptides, the amino acid residue that is covalently attached to the probe can be identified. In some cases, nuclear magnetic resonance (NMR) spectroscopy can also be used to characterize the structure of the photoadducts, particularly for smaller protein-ligand complexes or to study the photochemistry of the diazirine probe itself. nih.govnih.govacs.org

Mass Spectrometry-Based Identification of Crosslinked Residues and Distance Mapping

The cornerstone of PAL experiments is the precise identification of the amino acid residues that are covalently modified by the photoreactive probe. Mass spectrometry (MS) is the primary analytical tool for this purpose, offering the sensitivity and resolution required to pinpoint modification sites within a protein's primary sequence. nih.gov The general workflow begins with the incubation of the 3-(2-azidoethyl)-3-methyl-3H-diazirine-derivatized ligand with its target protein, followed by UV irradiation to induce covalent bond formation. nih.gov The resulting covalently linked protein-ligand complex is then proteolytically digested, typically with trypsin, to generate a mixture of peptides.

This peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The crosslinked peptides will have a characteristic mass addition corresponding to the remnant of the photoactivated diazirine probe. By searching the MS/MS data against a protein sequence database, these modified peptides can be identified. Advanced fragmentation techniques are crucial for localizing the modification to a specific residue. Different methods can be employed, each offering unique advantages:

Collision-Induced Dissociation (CID): A widely used method that typically fragments the peptide backbone, but can sometimes be insufficient for unambiguously assigning the crosslink site on both peptides in a crosslinked pair. nih.gov

Higher-Energy C-trap Dissociation (HCD): Often provides higher-resolution fragment ions and can be more effective than CID for identifying modified peptides. nih.gov

Electron-Transfer Dissociation (ETD): This technique preserves labile post-translational modifications and is particularly useful for fragmenting larger peptides, providing complementary data to CID/HCD for precise site localization. nih.gov

| Fragmentation Method | Primary Mechanism | Key Advantage for Diazirine Adducts | Reference |

|---|---|---|---|

| CID (Collision-Induced Dissociation) | Vibrational excitation leading to backbone cleavage | Widely available; provides basic peptide sequence information. | nih.gov |

| HCD (Higher-Energy C-trap Dissociation) | Beam-type CID | High number of peptide-spectrum matches (PSMs) and identified links. | nih.gov |

| ETD (Electron-Transfer Dissociation) | Electron transfer to peptide cations, causing backbone cleavage | Preserves labile modifications and is effective for large or highly charged peptides. | nih.gov |

| EThcD (ETD with supplemental HCD) | Combination of ETD and HCD | Excellent sequence coverage and high precision in localizing the crosslink site. | nih.gov |

Advanced Spectroscopic Techniques for Adduct Characterization

While mass spectrometry is unparalleled for identifying crosslinked sites, other spectroscopic techniques can provide complementary information to confirm adduct formation and characterize its chemical nature. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful methods used in this context.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of the probe, its photo-reaction intermediates, and the final protein-adduct. Using ¹⁵N-labeled diazirine probes, researchers have been able to use hyperpolarized NMR to detect and characterize the unstable diazo intermediate formed upon photoisomerization. acs.org ¹⁹F NMR is also highly effective for studying probes containing a trifluoromethyl group, as it can be used to monitor the disappearance of the diazirine and the appearance of reaction products, including adducts with all 20 amino acids. nih.gov These studies provide fundamental insights into the reaction mechanism and selectivity of the diazirine probe. semanticscholar.org

Fourier-Transform Infrared (FTIR) spectroscopy is sensitive to the vibrational modes of chemical bonds. FTIR difference spectroscopy can be employed to detect the subtle changes in the protein's vibrational spectrum upon covalent modification by the diazirine probe. nih.gov By comparing the spectrum of the protein before and after photocrosslinking, new absorption bands corresponding to the probe-protein covalent bond can be identified, confirming adduct formation. researchgate.net Isotope labeling of either the probe or the protein can further help in assigning specific vibrational modes associated with the adduct. nih.gov

Data Analysis and Interpretation in Photoaffinity Labeling Proteomics

The analysis of data from a PAL proteomics experiment requires a specialized bioinformatics workflow to confidently identify crosslinked peptides from complex MS/MS datasets. rsc.org After acquiring the raw MS data, the spectra are processed using specialized search algorithms designed to identify peptide-peptide crosslinks.

The typical data analysis pipeline involves several key steps:

Spectrum Preprocessing: Raw MS files are converted to a format compatible with search engines.

Database Searching: The processed spectra are searched against a protein sequence database. The search software must be configured to consider the mass of the crosslinker remnant as a variable modification on specific or non-specific amino acid residues. nih.gov

Scoring and Validation: The software scores potential peptide-spectrum matches (PSMs) based on how well the theoretical fragmentation pattern matches the experimental spectrum. A false discovery rate (FDR) is then calculated, typically using a target-decoy strategy, to ensure a high-confidence list of identifications. An FDR of 5% or less is common practice. nih.gov

The interpretation of the results focuses on identifying the specific proteins that are labeled and, more importantly, the precise sites of modification. This information reveals the direct binding partners of the small molecule and maps the binding interface at amino acid resolution. harvard.edu The relative abundance of labeling at different sites can also provide insights into the orientation and dynamics of the ligand within its binding pocket.

| Parameter | Typical Setting | Rationale | Reference |

|---|---|---|---|

| Precursor Mass Tolerance | 5-20 ppm | Accounts for the mass accuracy of the mass spectrometer for the intact peptide ion. | nih.gov |

| Fragment Mass Tolerance | 20 ppm to 0.6 Da | Accounts for the mass accuracy of the fragment ions in the MS/MS spectrum. | nih.gov |

| Enzyme Specificity | Trypsin (allows missed cleavages) | Defines the expected peptide termini based on the protease used. Allowing missed cleavages is necessary as modification can hinder cleavage. | nih.gov |

| Variable Modifications | Oxidation (M), Carbamidomethyl (C), Crosslinker remnant (various residues) | Allows the search algorithm to account for expected chemical modifications and the mass of the diazirine adduct. | nih.gov |

| False Discovery Rate (FDR) | 1-5% | Statistical measure to control for the number of incorrect identifications in the final dataset. | nih.gov |

Development of Control Probes and Competitor Experiments for Specificity Validation

A critical aspect of any photoaffinity labeling experiment is to demonstrate that the observed labeling is specific to the intended biological interaction and not the result of random, non-specific reactions. researchgate.net This is achieved through a series of carefully designed control experiments.

Competitor Experiments: To validate that the probe binds to a specific site, the experiment is repeated in the presence of a large excess of the parent, unmodified ligand. If the probe's binding is specific, the parent ligand will compete for the binding site, leading to a significant reduction in the labeling signal from the photoaffinity probe. nih.govacs.org This competition is a hallmark of specific target engagement.

Control Probes: The use of control probes is also essential for distinguishing specific interactions from non-specific background. Two types of negative controls are commonly used:

Photo-stable Control Probe: A probe that is structurally identical to the photoaffinity probe but lacks the photoreactive diazirine group. nih.gov This control helps to identify proteins that bind non-covalently to the probe or the affinity tag (e.g., biotin) during the purification steps.

Non-binding Control Probe: A probe that incorporates the diazirine moiety but is attached to a ligand scaffold that is structurally similar yet biologically inactive. This control helps to identify proteins that are non-specifically labeled by the reactive carbene due to high abundance or reactivity, rather than a specific binding event. nih.gov

By comparing the protein labeling profiles obtained from the active probe, the competition experiment, and the negative control probes, researchers can confidently identify true biological targets from a background of non-specific interactions. acs.org

Computational and Theoretical Approaches to Diazirine Photochemistry and Reactivity

Quantum Chemical Calculations of Electronic States and Reaction Pathways

Quantum chemical calculations are fundamental to understanding the photochemistry of diazirines. They allow for the detailed exploration of potential energy surfaces of both the ground and excited electronic states, revealing the intricate pathways from photoexcitation to the formation of reactive intermediates.

The study of photochemical reactions requires methods that can accurately describe electronically excited states and regions where potential energy surfaces cross, such as conical intersections. For diazirines, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space with Second-Order Perturbation Theory (MS-CASPT2) are particularly well-suited. nih.govacs.orgacs.org

These high-level ab initio quantum chemical calculations are employed to study the wavelength-dependent photochemical decomposition of diazirine isomers. nih.govacs.org CASSCF provides a qualitative description of the electronic wave functions for the ground and excited states, which is crucial for molecules undergoing bond breaking and formation. MS-CASPT2 is then used to add dynamic electron correlation, yielding more accurate energy predictions for these states. nih.govacs.orgresearchgate.net

Studies on related diazirine systems have shown that upon photoexcitation to the S1 state, the molecule can proceed through a conical intersection to the ground state (S0) potential energy surface. researchgate.net This radiationless deactivation is an ultrafast process, and from that point on the ground state, the system possesses enough energy to overcome the barrier to dissociation, yielding a singlet carbene and molecular nitrogen. researchgate.net If the system is excited to a higher electronic state like S2, it can decay through another conical intersection to the S1 surface before proceeding to the carbene. researchgate.net

Table 1: Key Applications of CASSCF/MS-CASPT2 in Diazirine Photochemistry

| Application | Description | Significance |

|---|---|---|

| Excited State Characterization | Calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → σ*). acs.orgresearchgate.net | Predicts the UV absorption spectrum and identifies the key orbitals involved in photoactivation. |

| Potential Energy Surface Mapping | Locating critical points like minima, transition states, and conical intersections on the S0, S1, and S2 surfaces. researchgate.net | Elucidates the detailed mechanistic pathways from the initial photoexcited state to product formation. |

| Reaction Dynamics | Simulating the non-adiabatic dynamics of the molecule after photoexcitation. researchgate.net | Provides a time-resolved view of the dissociation process and the formation of carbene and diazo intermediates. |

While CASSCF and MS-CASPT2 are essential for excited states, Density Functional Theory (DFT) is a powerful and computationally efficient method for investigating the ground-state reactivity of diazirines and their subsequent intermediates. rsc.orgnih.govacs.org DFT is widely used to calculate molecular geometries, reaction energies, and activation barriers for thermal reactions.

For the carbene generated from 3-(2-azidoethyl)-3-methyl-3H-diazirine, DFT can be used to explore the pathways of its insertion reactions. By calculating the transition state energies for insertion into different types of bonds (e.g., C-H, O-H), one can predict the regioselectivity and chemoselectivity of the carbene. rsc.orgtohoku.ac.jp DFT calculations have been shown to be consistent with experimental evidence for phenomena such as the coordination of diazirines to metal centers. nih.govacs.org

Modeling Carbene and Diazo Intermediate Formation and Interconversions

Upon photolysis, a diazirine can yield two primary reactive intermediates: a carbene and a linear diazo compound. researchgate.net The formation of these species is a key aspect of diazirine chemistry.

Carbene Formation: Computational studies, particularly using CASSCF/MS-CASPT2, model the direct extrusion of N₂ from the excited diazirine to form a singlet carbene. The process involves moving along the excited-state potential energy surface to a conical intersection with the ground state, from which the molecule dissociates into the carbene and nitrogen. researchgate.net

Diazo Formation: The isomerization of the diazirine to its more stable linear diazo isomer is another crucial pathway. This can occur either thermally on the ground state or photochemically. Computational models can map the minimum energy path for this ring-opening reaction, identifying the transition state and calculating the activation barrier. The diazo intermediate can then also be a source of the carbene upon further photolysis or thermal activation. researchgate.net

The relative yields of the carbene and diazo intermediates are highly dependent on the substituents on the diazirine ring. researchgate.net Computational models help explain these substituent effects by analyzing their influence on the energies of the transition states for both the N₂ extrusion and the isomerization pathways.

Predicting Regio- and Chemoselectivity of Carbene Insertion Reactions

Once the carbene is formed, its subsequent reactions are of great interest, particularly in the context of photoaffinity labeling. Computational chemistry, primarily using DFT, is instrumental in predicting the outcome of these reactions. rsc.orgresearchgate.net

Carbene insertion into C-H bonds is a hallmark reaction. Theoretical models can predict the regioselectivity (e.g., insertion into primary vs. secondary vs. tertiary C-H bonds) by calculating the activation energy barriers for each potential insertion pathway. Generally, the pathway with the lower energy barrier is favored. researchgate.net Steric and electronic effects of both the carbene's substituents and the substrate molecule are key factors that can be quantified computationally. researchgate.net For instance, bulkier ligands or substituents can favor insertion into less sterically hindered positions. researchgate.net

Similarly, chemoselectivity—the preference for reacting with one functional group over another (e.g., O-H vs. C-H insertion)—can be assessed. By comparing the activation energies for the carbene attacking different bonds, a prediction of the major product can be made. tohoku.ac.jp These predictions are crucial for designing probes that will label specific types of chemical environments within a biological system.

Simulating Environmental Effects on Diazirine Photoreactivity

The photochemical behavior of diazirines can be significantly influenced by their environment, particularly the solvent. ntu.edu.sgnih.gov Computational simulations can model these effects to provide a more realistic picture of the photoreactivity.

Solvent effects can be simulated using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent on the energies of different states and intermediates.

Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the diazirine molecule. This approach, often combined with molecular dynamics (MD) simulations, can capture specific interactions like hydrogen bonding between the solute and solvent. easychair.org

Computational studies have shown that solvent polarity can alter the relative energies of the excited states and the intermediates, potentially changing the ratio of carbene to diazo formation upon photolysis. ntu.edu.sg By simulating the reaction in different solvents, chemists can predict how to tune the reaction conditions to favor the desired reactive intermediate. nih.gov

Computational-Aided Design of Novel Diazirine Photoaffinity Probes

The insights gained from the aforementioned computational approaches are being increasingly leveraged in the rational design of new diazirine-based photoaffinity probes with tailored properties. harvard.eduacs.org

Table 2: Strategies for Computational-Aided Probe Design

| Design Goal | Computational Approach | Desired Outcome |

|---|---|---|

| Wavelength Tuning | DFT and TD-DFT calculations on diazirine-chromophore conjugates. | Shift the absorption wavelength to longer, less biologically damaging wavelengths (e.g., >450 nm). rsc.org |

| Altering Reactivity | DFT calculations of carbene/diazo stability and insertion barriers. | Reduce pH-dependent labeling or bias towards specific amino acids by modifying the electronic properties of the diazirine substituents. harvard.eduacs.org |

| Improving Stability | Calculation of ground-state isomerization barriers. | Design probes with greater thermal stability for easier handling and storage, while retaining photo-lability. nih.gov |

| Minimizing Probe Size | Geometric optimization and conformational analysis. | Create sterically minimal probes that better mimic the parent ligand to reduce perturbation of the biological system. acs.orgrsc.org |